1,6-Diaminohexane-15N2
Overview
Description
1,6-Diaminohexane-15N2, also known as 1,6-Hexanediamine-15N2 or Hexamethylenediamine-15N2, is a stable isotopic compound of 1,6-diaminohexane. It is characterized by the presence of two nitrogen atoms labeled with the isotope nitrogen-15 (15N). This compound has a molecular formula of H215N(CH2)615NH2 and a molecular weight of 118.19 g/mol . It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diaminohexane-15N2 can be synthesized through several methods. One common approach involves the reaction of hexamethylenediamine with nitrogen-15 labeled ammonia (15NH3) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete isotopic labeling .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical reactors and separation techniques to achieve high purity and isotopic enrichment. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the labeled compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Diaminohexane-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,6-Diaminohexane-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track nitrogen incorporation in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,6-Diaminohexane-15N2 involves its incorporation into chemical or biological systems where the nitrogen-15 isotope serves as a marker. This allows researchers to trace the compound’s interactions and transformations at the molecular level. The labeled nitrogen atoms can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Diaminohexane: The non-labeled version of the compound, commonly used in the production of nylon-6,6.
1,4-Diaminobutane:
1,3-Diaminopropane: Utilized in the production of pharmaceuticals and as a cross-linking agent in polymer chemistry.
Uniqueness
1,6-Diaminohexane-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for research applications that require precise tracking of nitrogen atoms. This isotopic labeling provides a distinct advantage over non-labeled compounds in studies involving metabolic pathways, reaction mechanisms, and molecular interactions .
Properties
IUPAC Name |
hexane-1,6-di(15N2)amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC[15NH2])CC[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583891 | |
Record name | Hexane-1,6-(~15~N_2_)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-10-2 | |
Record name | Hexane-1,6-(~15~N_2_)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287476-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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